molecular formula C14H11ClO4S B595906 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261913-06-7

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Cat. No. B595906
CAS RN: 1261913-06-7
M. Wt: 310.748
InChI Key: IOCTYFOBLDXQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11ClO4S . It has a molecular weight of 310.76 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3 . Its boiling point is 454.8±45.0 °C at 760 mmHg . The melting point information is not available in the resources.

Scientific Research Applications

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay is a prominent method for evaluating the antioxidant capacity of compounds, including phenolic antioxidants. This assay is crucial for understanding the antioxidant properties of various substances, which could be relevant to research involving 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid if it possesses antioxidant characteristics (Ilyasov et al., 2020).

Pharmaceutical Applications

Salicylic acid derivatives, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, have shown potential in drug development due to their anti-inflammatory and analgesic activities. This suggests that structurally related compounds like this compound could have applications in developing new therapeutic agents (Tjahjono et al., 2022).

Environmental Toxicology

The study of 2,4-D herbicide toxicity and its impact on the environment provides insights into the behavior and effects of chemical compounds in aquatic systems. This research is critical for understanding how similar compounds might interact with and affect ecosystems (Zuanazzi et al., 2020).

Food and Feed Additives

Benzoic acid is widely used in foods and feeds as an antibacterial and antifungal preservative. Studies on benzoic acid and its effects on gut functions highlight the importance of chemical additives in promoting health and growth in animals, which could be relevant to research involving related compounds (Mao et al., 2019).

Mechanism of Action

The mechanism of action of “2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid” is not specified in the available resources .

properties

IUPAC Name

2-chloro-4-(3-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCTYFOBLDXQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691630
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-06-7
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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